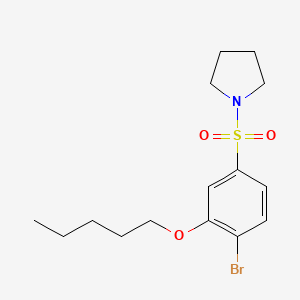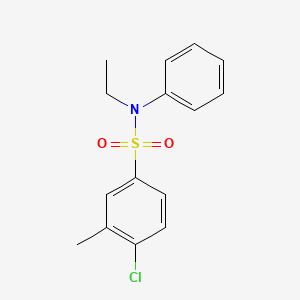![molecular formula C16H27NO4S B603043 (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine CAS No. 1246822-76-3](/img/structure/B603043.png)
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxypropyl group, and various alkyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This can be achieved through sulfonation of an appropriate aromatic precursor, followed by the introduction of the hydroxypropyl group via nucleophilic substitution. The isopropyl and propoxy groups are then introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionic acid derivatives, while reduction of the sulfonamide group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide: This compound shares the hydroxypropyl group but has a different core structure.
N-(p-fluorobenzyl) glycine: Similar in having a substituted aromatic ring but differs in the specific substituents and functional groups.
Uniqueness
(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1246822-76-3 |
|---|---|
Molekularformel |
C16H27NO4S |
Molekulargewicht |
329.5g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H27NO4S/c1-5-9-21-15-10-13(4)14(12(2)3)11-16(15)22(19,20)17-7-6-8-18/h10-12,17-18H,5-9H2,1-4H3 |
InChI-Schlüssel |
AOUTUAQSYFYFDB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
amine](/img/structure/B602969.png)
amine](/img/structure/B602971.png)
amine](/img/structure/B602972.png)

amine](/img/structure/B602974.png)

![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
